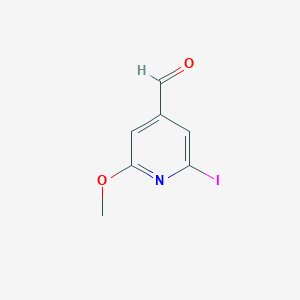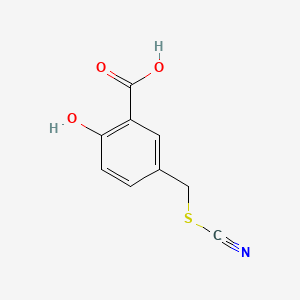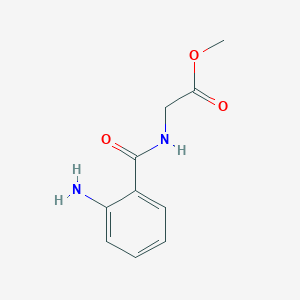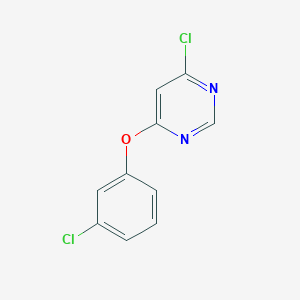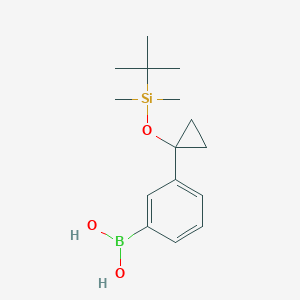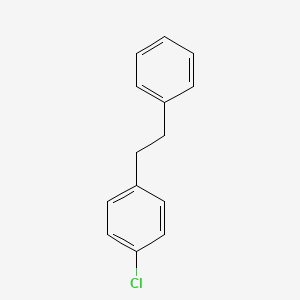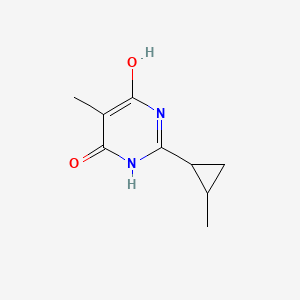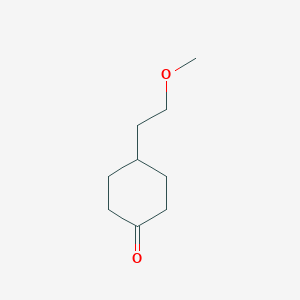methanone CAS No. 46874-86-6](/img/structure/B13982809.png)
[2-Hydroxy-3-(prop-2-en-1-yl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone typically involves the reaction of 2-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid.
Reduction: Formation of 2-hydroxy-3-(prop-2-en-1-yl)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone are explored for their therapeutic potential. Research focuses on their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with proteins and enzymes, affecting their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyacetophenone: A simpler analog with similar functional groups but lacking the allyl group.
2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid: An oxidized derivative with a carboxylic acid group.
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanol: A reduced derivative with an alcohol group.
Uniqueness
2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is unique due to the presence of both hydroxyl and ketone groups along with an allyl group. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in research and industry.
Properties
CAS No. |
46874-86-6 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2-hydroxy-3-prop-2-enylphenyl)-phenylmethanone |
InChI |
InChI=1S/C16H14O2/c1-2-7-12-10-6-11-14(15(12)17)16(18)13-8-4-3-5-9-13/h2-6,8-11,17H,1,7H2 |
InChI Key |
WHFYPKHIQTXNAC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
